molecular formula C14H10Cl2O3 B15168474 3,6-Dichloro-2,5,9-trimethyl-7H-furo[3,2-g][1]benzopyran-7-one CAS No. 872855-82-8

3,6-Dichloro-2,5,9-trimethyl-7H-furo[3,2-g][1]benzopyran-7-one

Cat. No.: B15168474
CAS No.: 872855-82-8
M. Wt: 297.1 g/mol
InChI Key: KMTNYXNJUAYAAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,6-Dichloro-2,5,9-trimethyl-7H-furo3,2-gbenzopyran-7-one is a complex organic compound known for its unique chemical structure and properties This compound belongs to the class of furobenzopyrans, which are characterized by a fused ring system containing both furan and benzopyran moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6-Dichloro-2,5,9-trimethyl-7H-furo3,2-gbenzopyran-7-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting materials such as chlorinated phenols and methylated furans can be subjected to Friedel-Crafts acylation followed by cyclization to form the desired furobenzopyran structure .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods often incorporate purification steps such as recrystallization and chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

3,6-Dichloro-2,5,9-trimethyl-7H-furo3,2-gbenzopyran-7-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3,6-Dichloro-2,5,9-trimethyl-7H-furo3,2-gbenzopyran-7-one has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of advanced materials and chemical processes

Mechanism of Action

The mechanism of action of 3,6-Dichloro-2,5,9-trimethyl-7H-furo3,2-gbenzopyran-7-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,6-Dichloro-2,5,9-trimethyl-7H-furo3,2-gThe specific arrangement of these groups contributes to its distinct chemical behavior and biological activities .

Properties

CAS No.

872855-82-8

Molecular Formula

C14H10Cl2O3

Molecular Weight

297.1 g/mol

IUPAC Name

3,6-dichloro-2,5,9-trimethylfuro[3,2-g]chromen-7-one

InChI

InChI=1S/C14H10Cl2O3/c1-5-8-4-9-11(16)7(3)18-13(9)6(2)12(8)19-14(17)10(5)15/h4H,1-3H3

InChI Key

KMTNYXNJUAYAAT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=C(C3=C(C=C12)C(=C(O3)C)Cl)C)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.